molecular formula C16H12ClN3O3S B2540115 N-[(2-chloropyridin-4-yl)sulfonyl]-3-(1H-pyrrol-1-yl)benzamide CAS No. 1445723-37-4

N-[(2-chloropyridin-4-yl)sulfonyl]-3-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2540115
CAS No.: 1445723-37-4
M. Wt: 361.8
InChI Key: GPXPYCFCGMGNDI-UHFFFAOYSA-N
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Description

N-[(2-chloropyridin-4-yl)sulfonyl]-3-(1H-pyrrol-1-yl)benzamide is a chemical compound with a complex structure that includes a pyridine ring, a sulfonyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloropyridin-4-yl)sulfonyl]-3-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine-4-sulfonyl chloride with 3-(1H-pyrrol-1-yl)benzoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloropyridin-4-yl)sulfonyl]-3-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[(2-chloropyridin-4-yl)sulfonyl]-3-(1H-pyrrol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chloropyridin-4-yl)sulfonyl]-3-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[(2-chloropyridin-4-yl)sulfonyl]-3-(1H-pyrrol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2-chloropyridin-4-yl)sulfonyl-3-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c17-15-11-14(6-7-18-15)24(22,23)19-16(21)12-4-3-5-13(10-12)20-8-1-2-9-20/h1-11H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXPYCFCGMGNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)C(=O)NS(=O)(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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